
2-(Isopropyl(phenyl)amino)ethanol
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Description
2-(Isopropyl(phenyl)amino)ethanol is a useful research compound. Its molecular formula is C11H17NO and its molecular weight is 179.26 g/mol. The purity is usually 95%.
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Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 2-(Isopropyl(phenyl)amino)ethanol, and how do reaction conditions influence yield and purity?
The synthesis typically involves nucleophilic substitution or condensation reactions. A common method is the reaction of isopropylamine with ethylene oxide under controlled pH and temperature to form the ethanolamine backbone, followed by phenyl group introduction via coupling agents like Zn/PbCl₂/TiCl₄ in THF . Yield optimization requires strict control of stoichiometry (e.g., excess amine to minimize side products) and inert atmospheres to prevent oxidation. Purity is assessed via GC-MS or HPLC, with column selection (e.g., reverse-phase Newcrom R1) critical for separating polar byproducts .
Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?
- NMR : ¹H/¹³C NMR identifies proton environments (e.g., distinguishing isopropyl CH₃ groups at δ 1.0–1.2 ppm and ethanol -OH at δ 2.5–3.0 ppm).
- X-ray crystallography : SHELX programs refine crystal structures, resolving bond angles and torsional strain between the phenyl and isopropyl groups . ORTEP-III visualizes thermal ellipsoids to confirm stereochemistry .
- Mass spectrometry : High-resolution ESI-MS confirms molecular weight (C₁₁H₁₇NO, exact mass 179.13 g/mol) and fragmentation patterns .
Q. How does the structural uniqueness of this compound influence its reactivity compared to analogs like 2-(Diisopropylamino)ethanol?
The phenyl ring introduces π-π stacking potential and steric hindrance absent in diisopropyl analogs, altering nucleophilicity. For example, the phenyl group reduces amine basicity (pKa ~8.5 vs. ~10.2 for diisopropyl derivatives), impacting solubility in polar solvents . Fluorinated analogs (e.g., 4-fluorophenyl derivatives) show enhanced electronic effects, as seen in related compounds .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities of this compound across studies?
Discrepancies (e.g., variable IC₅₀ values in enzyme assays) may arise from:
- Experimental design : Differences in cell lines (e.g., neuronal vs. hepatic) or assay pH affecting ionization .
- Structural analogs : Trace impurities (e.g., N-ethyl byproducts) or isomerization during storage . Mitigation strategies include cross-validating assays (e.g., SPR vs. fluorescence polarization) and synthesizing isotopically labeled analogs (e.g., ¹³C-isopropyl groups) for tracer studies .
Q. What computational approaches are suitable for modeling the interaction of this compound with biological targets like neurotransmitter receptors?
- Molecular docking : AutoDock Vina or Schrödinger Suite predicts binding poses to receptors (e.g., serotonin transporters), prioritizing hydrophobic interactions with the phenyl ring .
- MD simulations : GROMACS models conformational stability in lipid bilayers, highlighting ethanolamine flexibility .
- QSAR : Correlates substituent effects (e.g., electron-withdrawing groups on phenyl) with activity trends .
Q. How can crystallographic data address challenges in refining the structure of this compound derivatives?
SHELXL resolves twinning or disorder in crystals via iterative refinement of anisotropic displacement parameters. For example, phenyl ring disorder is minimized using restraints (DFIX/ISOR commands) and high-resolution data (>1.0 Å). ORTEP-3 GUI visualizes residual density maps to validate hydrogen bonding networks (e.g., ethanol -OH to amine N) .
Q. Methodological Considerations Table
Properties
Molecular Formula |
C11H17NO |
---|---|
Molecular Weight |
179.26 g/mol |
IUPAC Name |
2-(N-propan-2-ylanilino)ethanol |
InChI |
InChI=1S/C11H17NO/c1-10(2)12(8-9-13)11-6-4-3-5-7-11/h3-7,10,13H,8-9H2,1-2H3 |
InChI Key |
HVSUEAYSRNFJOI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N(CCO)C1=CC=CC=C1 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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